7-Deaza-3'F-5-Cl-PurineTP
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Overview
Description
7-Deaza-3’F-5-Cl-PurineTP is a modified nucleoside triphosphate, which is a derivative of purine. This compound is part of a broader class of modified nucleotides that have been developed to enhance the properties of nucleic acids for various applications in synthetic biology, medicinal chemistry, and molecular biology. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions confer unique chemical and biological properties to the compound, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-3’F-5-Cl-PurineTP typically involves multiple steps, starting from commercially available nucleoside precursors. The synthetic route includes the introduction of the 7-deaza modification, followed by the incorporation of the 3’-fluoro and 5-chloro substituents. The final step involves the phosphorylation of the nucleoside to obtain the triphosphate form. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of specific reagents such as phosphorylating agents .
Industrial Production Methods
Industrial production of 7-Deaza-3’F-5-Cl-PurineTP is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-3’F-5-Cl-PurineTP undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5-chloro position.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can be used to further modify the compound.
Polymerase Reactions: As a nucleoside triphosphate, it can be incorporated into nucleic acids by DNA and RNA polymerases.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Deaza-3’F-5-Cl-PurineTP include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from the reactions of 7-Deaza-3’F-5-Cl-PurineTP depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution at the 5-chloro position can yield various substituted purine derivatives .
Scientific Research Applications
7-Deaza-3’F-5-Cl-PurineTP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: Incorporated into DNA and RNA to study the effects of nucleotide modifications on genetic processes.
Industry: Utilized in the production of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of 7-Deaza-3’F-5-Cl-PurineTP involves its incorporation into nucleic acids by polymerases. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions can affect the stability, structure, and function of the resulting nucleic acids. These modifications can influence base pairing, replication fidelity, and resistance to nucleases, making the compound useful for various applications in molecular biology and medicine .
Comparison with Similar Compounds
Similar Compounds
7-Deazaguanine: Another modified purine nucleoside with similar applications in nucleic acid research.
7-Deazaadenine: Used in studies of DNA and RNA structure and function.
5-Fluorouracil: A modified pyrimidine nucleoside used in cancer therapy
Uniqueness
7-Deaza-3’F-5-Cl-PurineTP is unique due to its combination of modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions. This combination provides distinct chemical and biological properties that are not found in other similar compounds. The specific modifications enhance the compound’s stability, resistance to enzymatic degradation, and ability to form stable base pairs with natural nucleotides .
Properties
CAS No. |
132087-47-9 |
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Molecular Formula |
C11H14ClFN3O11P3 |
Molecular Weight |
511.61 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H14ClFN3O11P3/c12-10-6-1-2-16(11(6)15-5-14-10)9-3-7(13)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
MFMYBMRZVQKYML-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
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